2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is a complex organic compound that features an indole core, a sulfanyl group, and a naphthalen-1-ylacetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The next step involves the introduction of the 3-methylphenylmethyl group through a Friedel-Crafts alkylation reaction. The sulfanyl group is then introduced via a nucleophilic substitution reaction, where a thiol reacts with the indole derivative. Finally, the naphthalen-1-ylacetamide moiety is attached through an amide coupling reaction, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The indole core can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated indoles, nitroindoles
Scientific Research Applications
2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-phenylacetamide
- 2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-benzylacetamide
- 2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Uniqueness
2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is unique due to the presence of the naphthalen-1-ylacetamide moiety, which imparts distinct electronic and steric properties to the molecule. This uniqueness can influence its biological activity and its interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2OS/c1-20-8-6-9-21(16-20)17-30-18-27(24-13-4-5-15-26(24)30)32-19-28(31)29-25-14-7-11-22-10-2-3-12-23(22)25/h2-16,18H,17,19H2,1H3,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGMGJIWLGMGOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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